![molecular formula C19H16Cl2N2O4S B5039421 N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5039421.png)
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFG-10, and it belongs to the class of glycine transporter 1 (GlyT1) inhibitors. The GlyT1 inhibitors have been extensively studied for their therapeutic potential in treating various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
Mecanismo De Acción
DFG-10 works by inhibiting the N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that is involved in various physiological processes, including synaptic plasticity, learning, and memory. Inhibition of N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide leads to an increase in extracellular glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors is important for synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
DFG-10 has been shown to increase extracellular glycine levels in the brain, which enhances the activity of NMDA receptors. This leads to an improvement in cognitive function and memory. Additionally, DFG-10 has been shown to have antidepressant effects, possibly due to its ability to modulate glutamatergic neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFG-10 has several advantages for lab experiments. It is a potent and selective N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor, which makes it a valuable tool for studying the role of glycine and NMDA receptors in various physiological processes. However, DFG-10 has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, DFG-10 has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on DFG-10. One area of interest is the potential therapeutic applications of DFG-10 in treating neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of DFG-10 in humans. Finally, there is a need for the development of more potent and selective N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors, which could have even greater therapeutic potential.
Métodos De Síntesis
The synthesis of DFG-10 involves the reaction of N-(2-furylmethyl)-N-(3,4-dichlorophenyl)glycine with phenylsulfonyl chloride in the presence of a base. The reaction yields N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(phenylsulfonyl)glycinamide, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
DFG-10 has been extensively studied for its therapeutic potential in treating various neurological disorders. It has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, DFG-10 has been shown to have antidepressant effects in animal models of depression.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S/c20-17-9-8-14(11-18(17)21)23(28(25,26)16-6-2-1-3-7-16)13-19(24)22-12-15-5-4-10-27-15/h1-11H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQISYFBRENESJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(furan-2-ylmethyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.